molecular formula C19H11ClIN3O2 B3655884 N-[2-(2-chloro-5-iodophenyl)-1,3-benzoxazol-5-yl]pyridine-3-carboxamide

N-[2-(2-chloro-5-iodophenyl)-1,3-benzoxazol-5-yl]pyridine-3-carboxamide

Cat. No.: B3655884
M. Wt: 475.7 g/mol
InChI Key: SXDFZHUCQNPQBO-UHFFFAOYSA-N
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Description

N-[2-(2-chloro-5-iodophenyl)-1,3-benzoxazol-5-yl]pyridine-3-carboxamide is a complex organic compound that features a benzoxazole ring system fused with a pyridine carboxamide moiety

Preparation Methods

The synthesis of N-[2-(2-chloro-5-iodophenyl)-1,3-benzoxazol-5-yl]pyridine-3-carboxamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Benzoxazole Ring: This can be achieved by cyclization of appropriate ortho-aminophenol derivatives with carboxylic acids or their derivatives under acidic or basic conditions.

    Halogenation: Introduction of chlorine and iodine atoms into the benzoxazole ring can be done using halogenating agents such as N-chlorosuccinimide (NCS) and iodine monochloride (ICl).

    Coupling with Pyridine Carboxamide: The final step involves coupling the halogenated benzoxazole with pyridine-3-carboxamide using coupling agents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.

Industrial production methods may involve optimization of these steps to improve yield and purity, often using automated synthesizers and high-throughput screening techniques.

Chemical Reactions Analysis

N-[2-(2-chloro-5-iodophenyl)-1,3-benzoxazol-5-yl]pyridine-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3), leading to the formation of oxidized derivatives.

    Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), resulting in the corresponding reduced forms.

    Substitution: Halogen atoms in the compound can be substituted with other groups using nucleophilic substitution reactions. Common reagents include sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu).

The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

N-[2-(2-chloro-5-iodophenyl)-1,3-benzoxazol-5-yl]pyridine-3-carboxamide has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of advanced materials, such as organic semiconductors and light-emitting diodes (LEDs).

Mechanism of Action

The mechanism of action of N-[2-(2-chloro-5-iodophenyl)-1,3-benzoxazol-5-yl]pyridine-3-carboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit the activity of certain kinases or interact with DNA, affecting gene expression pathways. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

N-[2-(2-chloro-5-iodophenyl)-1,3-benzoxazol-5-yl]pyridine-3-carboxamide can be compared with other similar compounds, such as:

    N-(2-phenoxyethyl)imidazo[1,2-a]pyridine-3-carboxamide: This compound has similar structural features but different substituents, leading to distinct biological activities.

    2-chloro-5-iodopyridine: This simpler compound shares the pyridine and halogenated phenyl moieties but lacks the benzoxazole ring, resulting in different chemical properties.

Properties

IUPAC Name

N-[2-(2-chloro-5-iodophenyl)-1,3-benzoxazol-5-yl]pyridine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H11ClIN3O2/c20-15-5-3-12(21)8-14(15)19-24-16-9-13(4-6-17(16)26-19)23-18(25)11-2-1-7-22-10-11/h1-10H,(H,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SXDFZHUCQNPQBO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CN=C1)C(=O)NC2=CC3=C(C=C2)OC(=N3)C4=C(C=CC(=C4)I)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H11ClIN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

475.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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